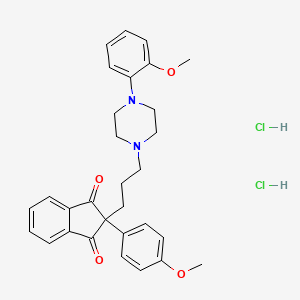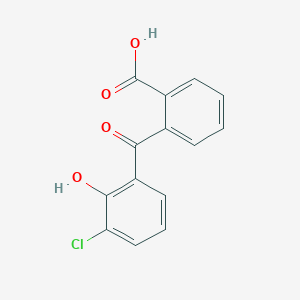
2-(3-Chloro-2-hydroxybenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-hydroxybenzoyl)benzoic acid: is an organic compound with the molecular formula C14H9ClO4 It is a derivative of benzoic acid, featuring a chlorinated and hydroxylated benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid typically involves the reaction of 3-chloro-2-hydroxybenzoic acid with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxybenzoic acid derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxybenzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. Its structural features make it a useful tool for investigating the binding sites and activity of enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its structural similarity to other bioactive molecules makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of high-performance materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties. The pathways involved may include the cyclooxygenase (COX) pathway, where the compound inhibits the production of prostaglandins, leading to reduced inflammation and pain.
Comparison with Similar Compounds
2-Chlorobenzoic acid: A structural derivative of benzoic acid with a chlorine substituent.
3-Hydroxybenzoic acid: A hydroxylated derivative of benzoic acid.
2-(2-Hydroxybenzoyl)benzoic acid: A similar compound with a hydroxyl group in a different position.
Uniqueness: 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid is unique due to the presence of both chlorine and hydroxyl groups on the benzoyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
35414-47-2 |
|---|---|
Molecular Formula |
C14H9ClO4 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
2-(3-chloro-2-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9ClO4/c15-11-7-3-6-10(13(11)17)12(16)8-4-1-2-5-9(8)14(18)19/h1-7,17H,(H,18,19) |
InChI Key |
FXOFRMRSRCWZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


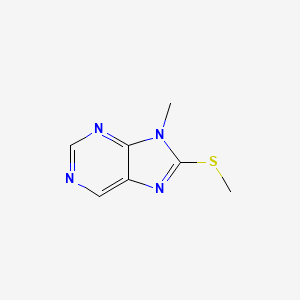
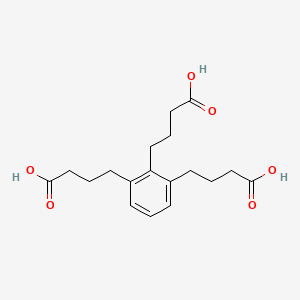
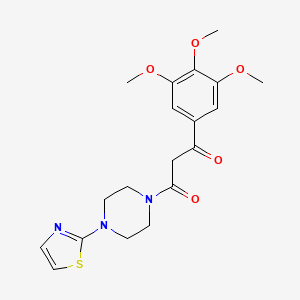
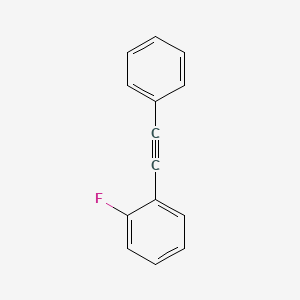
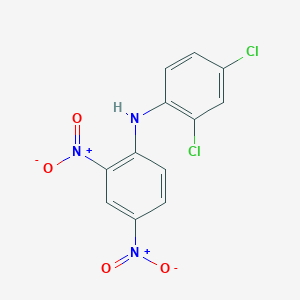
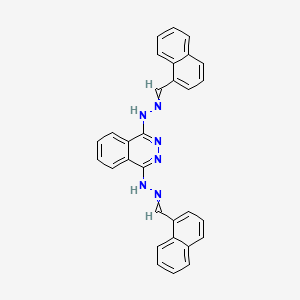
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
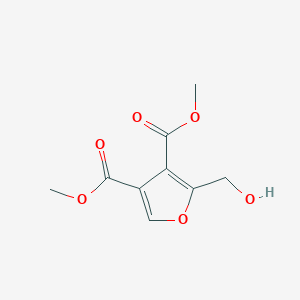
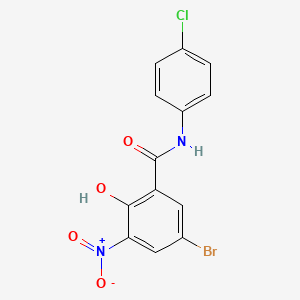
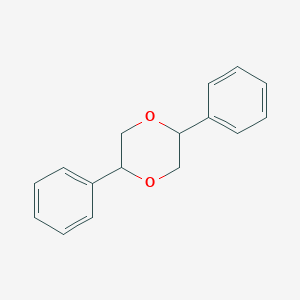
![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)
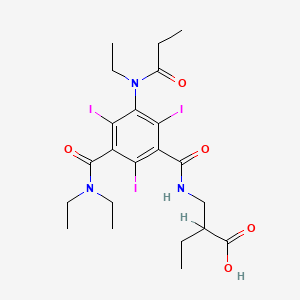
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
